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Compound of Interest

Compound Name:
1-(2-Bromophenyl)ethanamine

hydrochloride

CAS No.: 1187928-17-1

Cat. No.: B3026919 Get Quote

In pharmaceutical development and chemical synthesis, unambiguous structural confirmation is

paramount. 13C NMR spectroscopy is a powerful, non-destructive technique that provides

critical information about the carbon framework of a molecule. Each unique carbon atom in a

structure produces a distinct signal, offering a direct count of non-equivalent carbons and

insights into their local electronic environment. For a molecule like 1-(2-
Bromophenyl)ethanamine hydrochloride, which features both an aromatic ring and an

aliphatic side chain, 13C NMR is indispensable for verifying its substitution pattern and overall

integrity.

Molecular Structure and Predicted Carbon
Environments
1-(2-Bromophenyl)ethanamine hydrochloride possesses a chiral center and an ortho-

disubstituted benzene ring. Due to the lack of molecular symmetry, all eight carbon atoms are

chemically non-equivalent and are expected to produce eight distinct signals in the 13C NMR

spectrum.

Caption: Molecular structure of 1-(2-Bromophenyl)ethanamine hydrochloride with carbon

numbering.

Predicted 13C NMR Chemical Shifts and Rationale

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3026919?utm_src=pdf-interest
https://www.benchchem.com/product/b3026919?utm_src=pdf-body
https://www.benchchem.com/product/b3026919?utm_src=pdf-body
https://www.benchchem.com/product/b3026919?utm_src=pdf-body
https://www.benchchem.com/product/b3026919?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While an experimental spectrum is the definitive source, a highly accurate prediction can be

formulated based on established principles of substituent effects on aromatic and aliphatic

systems. The chemical shifts (δ) are predicted relative to a tetramethylsilane (TMS) standard at

0 ppm.

Analysis of the Aromatic Region (δ 110-150 ppm)
The signals for the six carbons of the benzene ring are influenced by two substituents: the

bromine atom (-Br) and the 1-aminoethyl group (-CH(NH₃⁺)CH₃).

C2 (ipso-Bromo): The carbon directly bonded to a halogen is subject to a strong deshielding

(paramagnetic) effect. However, heavy atoms like bromine also introduce significant spin-

orbit coupling, which can complicate predictions[1]. This signal is expected to be in the range

of δ 122-126 ppm. As a quaternary carbon, its signal intensity will likely be low[2].

C1 (ipso-Alkyl): This carbon is attached to the ethylamine side chain. Alkyl groups are weakly

electron-donating. The proximity of the bromine and the steric hindrance from the ortho-

substituents will influence its position[3]. This quaternary carbon signal is predicted to be the

most downfield in the aromatic region, around δ 140-144 ppm.

C6: This carbon is ortho to the alkyl group and meta to the bromine. It will be moderately

deshielded. Predicted chemical shift: δ 128-131 ppm.

C3: This carbon is ortho to the bromine and meta to the alkyl group. It will experience

deshielding from the adjacent bromine. Predicted chemical shift: δ 132-135 ppm.

C4 & C5: These carbons are meta and para to the bromine, respectively, and will be the

least affected, appearing closer to the typical aromatic range. C4 is predicted around δ 129-

132 ppm, and C5 is predicted around δ 127-130 ppm.

Analysis of the Aliphatic Region (δ 10-60 ppm)
The chemical shifts of the ethylamine side chain are primarily influenced by the protonated

amine and the adjacent phenyl ring.

C7 (Benzylic Methine): This carbon is attached to both the aromatic ring (a deshielding

environment) and the highly electronegative protonated nitrogen atom (-NH₃⁺). This dual
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effect will shift its signal significantly downfield into the benzylic carbon range[2]. Predicted

chemical shift: δ 50-55 ppm.

C8 (Methyl): This terminal methyl group is furthest from the deshielding aromatic ring and

bromine atom. It will therefore be the most shielded carbon in the molecule, appearing at the

highest field (lowest ppm value)[4][5]. Predicted chemical shift: δ 20-24 ppm.

Summary of Predicted Data
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Carbon Atom Type
Predicted Chemical
Shift (δ, ppm)

Justification

C8 CH₃ (Methyl) 20 - 24
Aliphatic methyl, most

upfield signal.

C7 CH (Methine) 50 - 55

Benzylic and α to

protonated amine,

strongly deshielded.

C2 C (Quaternary) 122 - 126

ipso-carbon attached

to bromine;

deshielded with heavy

atom effect[1].

C5 CH (Aromatic) 127 - 130

Aromatic methine,

least influenced by

substituents.

C6 CH (Aromatic) 128 - 131

ortho to alkyl group,

moderately

deshielded.

C4 CH (Aromatic) 129 - 132

meta to bromine,

moderately

deshielded.

C3 CH (Aromatic) 132 - 135
ortho to bromine,

strongly deshielded.

C1 C (Quaternary) 140 - 144

ipso-carbon attached

to the side chain, most

downfield aromatic

signal.

Experimental Protocol for Data Acquisition
To ensure the acquisition of a high-quality, reproducible 13C NMR spectrum, a standardized

protocol is essential. The hydrochloride salt form of the amine necessitates the use of a polar

protic or aprotic solvent.
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Step-by-Step Methodology
Sample Preparation:

Weigh approximately 20-30 mg of 1-(2-Bromophenyl)ethanamine hydrochloride directly

into a clean, dry 5 mm NMR tube.

Add approximately 0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) or

dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices due to their ability to dissolve

amine salts[6].

If using D₂O, add a small amount of a reference standard such as TSP (3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt), which is defined as 0.0 ppm[6]. If

using DMSO-d₆, the residual solvent peak at δ ~39.5 ppm can be used as a secondary

reference[7].

Cap the NMR tube and vortex gently until the sample is fully dissolved.

Instrument Configuration & Calibration:

Use a spectrometer operating at a 13C frequency of at least 100 MHz (corresponding to a

400 MHz ¹H frequency).

Insert the sample into the magnet and allow it to equilibrate to the probe temperature

(typically 298 K) for 5-10 minutes.

Perform standard tuning and matching of the probe for the 13C nucleus.

Lock the field frequency using the deuterium signal from the solvent.

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical

solvent or reference signal.

Data Acquisition Parameters:

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

systems) with a 30° pulse angle to allow for faster repetition rates.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b3026919?utm_src=pdf-body
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://chem.washington.edu/sites/chem/files/documents/facilities/nmrsolventschart_001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm)

to ensure all signals are captured.

Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.

Relaxation Delay (D1): A delay of 2-3 seconds is crucial. Quaternary carbons (C1 and C2)

have longer relaxation times, and an insufficient delay will cause their signals to be

suppressed or absent[2].

Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a significant

number of scans is required. Start with 1024 scans and increase as needed to achieve an

adequate signal-to-noise ratio.

Data Processing:

Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-

noise ratio.

Perform a Fourier transform to convert the time-domain signal (FID) to the frequency-

domain spectrum.

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

Apply a baseline correction to obtain a flat and level baseline.

Calibrate the spectrum by setting the reference signal (TSP or residual solvent) to its

known chemical shift.

Experimental Workflow Diagram
Caption: Workflow for the acquisition and processing of the 13C NMR spectrum.

Advanced Techniques for Spectral Confirmation
To unequivocally confirm the assignments predicted in Table 1, spectral editing techniques are

highly recommended. A DEPT-135 (Distortionless Enhancement by Polarization Transfer)

experiment is particularly valuable. In a DEPT-135 spectrum:
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CH₃ groups appear as positive peaks.

CH₂ groups appear as negative peaks (none in this molecule).

CH groups appear as positive peaks.

Quaternary (C) carbons are absent.

Running a DEPT-135 experiment would confirm C8 as a positive methyl signal, C3, C4, C5,

C6, and C7 as positive methine signals, and would cause the signals for C1 and C2 to

disappear, thus validating their assignment as quaternary carbons.

Conclusion
The 13C NMR spectrum of 1-(2-Bromophenyl)ethanamine hydrochloride provides a

detailed fingerprint of its carbon skeleton. Through a combination of foundational NMR

principles and predictive analysis based on substituent effects, this guide has established the

expected chemical shifts for all eight unique carbon atoms. The provided experimental protocol

outlines a robust methodology for obtaining high-quality data, which is critical for the verification

and characterization of this compound in a research and drug development setting. The

application of advanced techniques like DEPT-135 would serve as a final, definitive

confirmation of the spectral assignments.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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